(E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid
Description
The compound (E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid features a 2,5-dimethoxyphenyl group linked via a carbamimidothioic acid moiety to a morpholin-4-yl ethyl chain. The carbamimidothioic acid group may enhance hydrogen-bonding interactions, influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-14(20-2)13(11-12)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQMCZKZUCDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethoxyphenyl derivative, followed by the introduction of the morpholine ring and the carbamimidothioic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
(E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues and their structural distinctions are summarized below:
Table 1: Structural Comparison
Key Observations:
- Methoxy Position: The 2,5-dimethoxy substitution (target compound, Ev4, Ev10) is associated with serotonergic activity in psychoactive 2C analogues (e.g., 2C-H, 2C-P) , whereas 3,4-dimethoxy derivatives (Ev2, Ev7) are intermediates in alkaloid synthesis .
- Morpholine Role: Morpholine-containing compounds (target, Ev10, Ev9) exhibit enhanced solubility compared to non-morpholine analogues, critical for bioavailability .
- Functional Groups: Carbamimidothioic acid (target) vs.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Findings:
- Bioactivity: The 2,5-dimethoxyphenyl group in the target compound and 25H-NBOH (Ev4) suggests affinity for serotonin receptors (5-HT2A/2C), common in hallucinogenic phenethylamines . Morpholine incorporation may mitigate psychoactivity by altering blood-brain barrier penetration .
- Crystallography: The azanium chloride derivative (Ev8) crystallizes in a monoclinic system (P21/c), highlighting how ionic interactions stabilize solid-state structures .
Biological Activity
(E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other related compounds.
Overview of the Compound
The compound belongs to a class of carbamimidothioic acids, which are known for their diverse biological activities. The structure includes a morpholine moiety and a dimethoxyphenyl group, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cells : A study demonstrated that carbamimidothioic acid derivatives showed potent activity against human breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cells. The synthesized derivatives were evaluated for their ability to inhibit cell proliferation, with some compounds showing IC50 values in the micromolar range .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and disruption of cell cycle progression. For example, exposure to certain derivatives resulted in an increased fraction of cells in the S phase, indicating a blockade in cell cycle progression .
Bacterial and Fungal Inhibition
The biological activity of carbamimidothioic acid derivatives extends beyond anticancer properties to include antimicrobial effects:
- Broad-Spectrum Activity : Compounds within this class have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, as well as fungi. The (3,4,5-trichlorophenyl) methyl ester derivative was noted for its superior activity against multiple strains .
- Potential Applications : Given their broad-spectrum antimicrobial properties, these compounds could be explored for therapeutic applications in treating infections caused by resistant bacterial strains.
Comparative Studies
To contextualize the activity of this compound, it is useful to compare it with other known carbamimidothioic acid derivatives:
Case Studies
Several case studies have highlighted the effectiveness of carbamimidothioic acid derivatives:
- Case Study on MCF-7 Cells : A derivative was tested on MCF-7 cells showing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The study focused on the compound's ability to induce apoptosis through mitochondrial pathways .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial viability at low concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
